(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
The compound "(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a structurally complex molecule featuring a 1,2,3-triazole ring linked to a pyrrolidine scaffold, which is further substituted with a 1,2,4-oxadiazole and thiophene moiety. This architecture combines multiple heterocyclic systems known for their stability, hydrogen-bonding capabilities, and prevalence in medicinal chemistry.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-19(16-10-20-25(22-16)15-4-2-1-3-5-15)24-8-6-13(11-24)17-21-18(27-23-17)14-7-9-28-12-14/h1-5,7,9-10,12-13H,6,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSRKCVJAJOKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Triazoles, in general, are known for their ability to bind in the biological system with a variety of enzymes and receptors. This binding can lead to a variety of biological activities, depending on the specific target and the structure of the triazole compound.
Biochemical Pathways
Triazole compounds, however, are known to interact with a variety of biochemical pathways due to their ability to bind with different enzymes and receptors.
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Biological Activity
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a hybrid molecule that combines the structural features of triazoles and oxadiazoles, both of which are known for their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its potential anticancer properties and other pharmacological effects.
Structural Overview
The molecular structure of the compound can be represented as follows:
This structure includes:
- A triazole ring , known for its role in drug design due to its ability to interact with biological targets.
- An oxadiazole moiety , which has been associated with various biological activities including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole units. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against several cancer types:
These values indicate that the compound exhibits potent inhibitory effects on cell proliferation in prostate, colon, and renal cancer cell lines.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as telomerase and topoisomerase , which are crucial for cancer cell survival and proliferation .
- Induction of Apoptosis : Studies have reported that related oxadiazole derivatives can induce apoptosis in cancer cells through various pathways .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives that demonstrated significant anticancer activity across multiple cell lines. The most effective compounds showed IC50 values ranging from 0.24 µM to 0.96 µM against specific targets such as EGFR and Src kinases .
Pharmacological Profile
In addition to anticancer activity, compounds with similar structures have exhibited various pharmacological properties:
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities which can be categorized as follows:
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the oxadiazole and thiophene rings enhances the compound's efficacy against various bacterial strains and fungi. Studies have demonstrated that such derivatives can serve as potential candidates for developing new antimicrobial agents .
Anticancer Properties
Compounds containing triazole and oxadiazole rings have been reported to display anticancer activities. For instance, derivatives similar to the target compound have been evaluated for their ability to inhibit tumor cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways .
Anti-inflammatory Effects
Some studies have indicated that triazole derivatives possess anti-inflammatory properties. The presence of specific functional groups within the compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Material Science Applications
Beyond biological applications, the compound's unique structural features lend themselves to use in material science:
Sensors
The electronic properties of triazoles allow them to be utilized in the development of sensors for detecting environmental pollutants or biomolecules. Their ability to form stable complexes with metal ions further enhances their application in sensor technology .
Polymer Chemistry
Triazole-containing compounds are also being explored for their potential use in polymer synthesis. Their ability to participate in cross-linking reactions can lead to the development of new materials with tailored properties for specific applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives, including those similar to the target compound, against a panel of bacterial strains. Results showed that certain modifications significantly increased antibacterial activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that triazole derivatives could inhibit cell growth by inducing cell cycle arrest and apoptosis. The findings highlight the potential of these compounds as lead structures for developing novel anticancer therapies .
Comparison with Similar Compounds
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()
Compounds 7a and 7b from share a pyrazole core linked to thiophene derivatives. While the target compound uses a triazole-oxadiazole-thiophene system, these analogues employ pyrazole-malononitrile or cyanoacetate-thiophene motifs. Key differences include:
Thiazole- and Pyrazolo[3,4-d]pyrimidine Derivatives ()
The compound in (Example 76) features a thiophene-linked pyrazolo[3,4-d]pyrimidine core. Comparatively:
- Thermal Stability : The target’s oxadiazole and triazole rings may confer higher melting points (>250°C), as seen in ’s analogous compound (MP: 252–255°C) .
- Biological Activity : Pyrazolo-pyrimidines are often kinase inhibitors, suggesting the target compound could share similar pharmacological targets, though direct evidence is lacking.
Benzothiazole-Pyrazolone Hybrids ()
Chakib et al. (2010) describe benzothiazole-pyrazolone hybrids. Key contrasts include:
- Electron Density : The oxadiazole in the target may increase electron-deficient character compared to benzothiazole, affecting binding to biological targets .
Physicochemical and Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
